1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
CAS No.:
VCID: VC13207146
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. These compounds are extensively studied for their pharmacological properties, particularly as enzyme inhibitors. The presence of a benzoyl group attached to a piperidine ring, along with a chlorofluorophenyl substituent, enhances its chemical reactivity and biological activity. SynthesisThe synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic chemistry processes. Starting materials often include piperidine derivatives and benzoyl chloride. The reaction conditions, such as temperature, solvent choice (e.g., dichloromethane or acetone), and reaction time, are carefully controlled to optimize yield and minimize side reactions. Potential Applications1-Benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide has potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Compounds similar to this have shown therapeutic effects in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission. Research FindingsResearch on piperidine derivatives highlights their potential in medicinal chemistry. The specific compound is likely to be studied for its enzyme inhibitory properties and potential therapeutic applications. Comparison with Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | ||||||||||||||||
Molecular Formula | C19H18ClFN2O2 | ||||||||||||||||
Molecular Weight | 360.8 g/mol | ||||||||||||||||
IUPAC Name | 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | ||||||||||||||||
Standard InChI | InChI=1S/C19H18ClFN2O2/c20-16-12-15(6-7-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) | ||||||||||||||||
Standard InChIKey | YYFVOKPJKVFGQK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 | ||||||||||||||||
Canonical SMILES | C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 | ||||||||||||||||
PubChem Compound | 3247927 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume